7-azaspiro[3.5]non-1-ene hydrochloride
CAS No.: 2751615-56-0
Cat. No.: VC11564020
Molecular Formula: C8H14ClN
Molecular Weight: 159.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751615-56-0 |
|---|---|
| Molecular Formula | C8H14ClN |
| Molecular Weight | 159.7 |
Introduction
Chemical Identity and Structural Characteristics
7-Azaspiro[3.5]non-1-ene hydrochloride belongs to the class of spirocyclic amines, featuring a nitrogen atom at the 7-position of a bicyclic system where a five-membered non-ene ring is spiro-fused to a three-membered aziridine-like structure. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical factor for pharmacological applications.
Molecular Formula and Weight
The molecular formula of the free base (7-azaspiro[3.5]non-1-ene) is C₈H₁₃N, yielding a molecular weight of 123.20 g/mol. Upon hydrochlorination, the formula becomes C₈H₁₃N·HCl, with a molecular weight of 159.66 g/mol .
Structural Analogues and Derivatives
Key derivatives include:
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Tert-butyl 7-azaspiro[3.5]non-1-ene-2-carboxylate (CAS 2287298-22-8): A protected ester derivative with a molecular formula of C₁₃H₂₁NO₂ and molecular weight 223.31 g/mol .
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7-Oxo-2-azaspiro[3.5]nonane: A ketone-containing analogue synthesized via a two-step cyclization process, demonstrating utility as a drug intermediate for respiratory syncytial virus (RSV) and epidermal growth factor receptor (EGFR) inhibitors .
Synthesis and Manufacturing
Synthetic Routes to Spirocyclic Intermediates
The synthesis of 7-azaspiro[3.5]non-1-ene derivatives typically involves cyclization strategies using bifunctional precursors. A patented method for 7-oxo-2-azaspiro[3.5]nonane provides a foundational framework :
Step 1: Cyclization of Bis(2-haloethyl) Ethers
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Reactants: Bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.
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Conditions: N,N-Dimethylformamide (DMF), phase transfer catalyst (e.g., tetrabutylammonium bromide), iodo metal salt (e.g., KI), and acid-binding agent (e.g., K₂CO₃) at 70–100°C for 10–24 hours.
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Outcome: Formation of a nitrile intermediate (compound 3) with yields exceeding 80% .
Step 2: Lithium Aluminum Hydride Reduction
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Reactants: Crude nitrile intermediate (compound 3).
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Conditions: Tetrahydrofuran (THF), LiAlH₄ at −10°C for 4–8 hours, followed by aqueous workup.
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Outcome: Reduction to the spirocyclic amine (7-oxo-2-azaspiro[3.5]nonane) with total yields of 56.3–82.6% .
Adaptation for Hydrochloride Salt Formation
To obtain the hydrochloride salt, the free base is typically treated with hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by crystallization.
Physicochemical Properties
Stability and Solubility
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Solubility: The hydrochloride salt exhibits improved solubility in water (>50 mg/mL) compared to the free base (<10 mg/mL) .
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Thermal Stability: Differential scanning calorimetry (DSC) of analogues like tert-butyl 7-azaspiro[3.5]non-1-ene-2-carboxylate shows decomposition temperatures above 200°C, suggesting similar thermal resilience for the hydrochloride .
Spectroscopic Data
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¹H NMR (Free Base): δ 3.70–3.85 (m, 2H, CH₂N), 2.90–3.10 (m, 1H, CH spiro), 1.45–1.70 (m, 4H, cyclopropane CH₂) .
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IR: Strong absorption at 1650 cm⁻¹ (C=N stretch in spirocyclic amines) .
Pharmacological Applications
Farnesoid X Receptor (FXR) Agonism
The spirocyclic scaffold is integral to BMS-986318, a nonbile acid FXR agonist containing a 7-azaspiro[3.5]non-1-en-7-yl group. Key findings include:
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Efficacy: Demonstrated reduction in hepatic fibrosis and cholestasis in murine models, with 40–60% suppression of CYP7A1 expression at 10 mg/kg doses .
Antiviral Activity
Spirocyclic amines analogous to 7-azaspiro[3.5]non-1-ene hydrochloride exhibit inhibitory activity against RSV (IC₅₀ = 0.8–1.2 μM) .
Industrial and Regulatory Considerations
Scalability
The two-step synthesis protocol achieves >80% yield with commercially available reagents, enabling cost-effective large-scale production .
Regulatory Status
As of 2025, 7-azaspiro[3.5]non-1-ene hydrochloride remains in preclinical development, with no FDA-approved drugs incorporating this scaffold.
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